5-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
5-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-25-16-7-8-17-13(11-16)12-18(27-17)19(24)23-14-3-5-15(6-4-14)26-20-21-9-2-10-22-20/h2,7-12,14-15H,3-6H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPIWOPKDDWNJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C(=O)NC3CCC(CC3)OC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide” typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of the Methoxy Group: Methoxylation of the benzofuran core can be performed using methylating agents such as dimethyl sulfate or methyl iodide.
Synthesis of the Pyrimidinyl-Substituted Cyclohexyl Moiety:
Coupling Reactions: The final step involves coupling the benzofuran core with the pyrimidinyl-substituted cyclohexyl moiety using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzofuran core.
Reduction: Reduction reactions could target the pyrimidinyl group or the carboxamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzofuran or pyrimidinyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, it may serve as a probe to study specific biochemical pathways or as a lead compound in drug discovery efforts.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “5-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide” would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexyl Derivatives with Stereochemical Specificity
Compound 284/285 ()
- Structure: tert-Butyl 4-((1R,4R)- or (1S,4S)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate.
- Comparison: Both compounds share a trans-cyclohexyl backbone but incorporate a piperazine-carboxylate group instead of the pyrimidin-2-yloxy substituent. The dibenzylamino group in 284/285 introduces basicity, unlike the ether-linked pyrimidine in the target compound. Stereochemistry (R,R vs. S,S) in 284/285 impacts solubility and receptor binding, analogous to the (1r,4r) configuration in the target molecule .
Pharmaceutical Composition ()
- Structure : 2-((1R,4R)-4-(4-chlorophenyl)(phenyl)carbamoyloxy)methyl)cyclohexyl)methoxy)acetic acid.
- Comparison :
Pyrimidine-Containing Analogues
Compounds m, n, o ()
- Structure : Complex amides with pyrimidin-1(2H)-yl groups.
- Comparison: The pyrimidinyl group in these compounds is part of a tetrahydropyrimidinone ring, differing from the pyrimidin-2-yloxy ether in the target. Positional isomerism (pyrimidin-2-yloxy vs. pyrimidin-1-yl) may alter hydrogen-bonding capacity and metabolic stability .
Benzofuran-Based Analogues
- Benzofuran vs. The methoxy group at position 5 in the target compound may enhance lipophilicity compared to unsubstituted aromatic systems.
Data Tables: Structural and Hypothetical Property Comparison
Research Findings and Mechanistic Insights
- Stereochemical Impact : The trans-(1r,4r) configuration in the target compound likely enhances membrane permeability compared to cis-configured analogues, as seen in cyclohexyl derivatives from and .
- Pyrimidinyloxy vs. Pyrimidinyl : The ether linkage in the target compound may confer greater metabolic stability than the reducible pyrimidin-1-yl groups in compounds .
- Benzofuran vs. Piperazine : The benzofuran core’s planar structure could favor interactions with flat binding pockets (e.g., ATP sites in kinases), contrasting with the 3D flexibility of piperazine-cyclohexyl systems in .
Biological Activity
5-Methoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and cancer treatment. This article reviews the available literature on its biological activity, synthesizing findings from various studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a benzofuran moiety linked to a pyrimidine derivative, which is known to influence its biological properties. The synthesis typically involves multi-step reactions, including the formation of the pyrimidine ring and subsequent coupling with the benzofuran derivative.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of benzofuran derivatives. For instance, compounds similar to this compound have been shown to exhibit significant protection against NMDA-induced excitotoxicity in neuronal cell cultures. In one study, derivatives were evaluated for their ability to protect against oxidative stress and neuronal damage, revealing that certain substitutions on the benzofuran structure enhanced neuroprotective efficacy .
Anticancer Activity
The anticancer potential of compounds containing pyrimidine rings has been extensively documented. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, studies have demonstrated that related compounds exhibit IC50 values in the micromolar range against various cancer cell lines, outperforming traditional chemotherapeutics like 5-Fluorouracil .
Case Study 1: Neuroprotective Screening
In a comparative study of benzofuran derivatives, this compound was evaluated alongside other compounds for neuroprotective activity. The results indicated that this compound significantly reduced neuronal cell death in vitro when exposed to excitotoxic conditions. The effective concentration was found to be comparable to established neuroprotective agents .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of similar pyrimidine-containing compounds. The study reported that these compounds exhibited potent growth inhibition in MCF-7 and MDA-MB-231 breast cancer cell lines, with some derivatives showing selectivity indices that suggest a favorable therapeutic window compared to standard treatments .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 5-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide?
- Methodological Answer : Synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with trans-4-(pyrimidin-2-yloxy)cyclohexylamine. Key steps include:
- Activation : Convert benzofuran-2-carboxylic acid to its acyl chloride using oxalyl chloride or similar reagents (e.g., DCM under reflux) .
- Coupling : React the acyl chloride with the aminocyclohexyl intermediate under basic conditions (e.g., DMAP in DMF at 60°C) to form the carboxamide bond .
- Purification : Column chromatography (silica gel, eluent gradients) and crystallization (e.g., CHCl₃/EtOH) are standard .
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.43–7.61 ppm for aromatic protons) and HPLC purity (>95%) .
Q. How is stereochemical integrity maintained during the synthesis of the trans-cyclohexylamine intermediate?
- Methodological Answer :
- Use enantiomerically pure starting materials or employ chiral resolution techniques (e.g., diastereomeric salt formation).
- Verify stereochemistry via NOESY NMR (e.g., axial-equatorial coupling in cyclohexane ring) or X-ray crystallography .
Advanced Research Questions
Q. What strategies optimize reaction yields in the carboxamide coupling step?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the amine .
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates acylation, increasing yields from 47% to 67% in analogous syntheses .
- Temperature Control : Reflux conditions (e.g., 50–60°C) improve reaction kinetics without side-product formation .
- Workup : Acid-base extraction removes unreacted reagents, while silica gel chromatography isolates the product .
Q. How can researchers resolve contradictions in reported biological activities of benzofuran carboxamide analogs?
- Methodological Answer :
- Purity Validation : Ensure compound integrity via HPLC-MS and elemental analysis to exclude batch variability .
- Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and concentrations (IC₅₀ ranges) .
- SAR Analysis : Compare substituent effects (e.g., methoxy vs. halogen groups) on target affinity using molecular docking .
Q. What in vitro models are suitable for evaluating the pharmacokinetic properties of this compound?
- Methodological Answer :
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation; monitor via LC-MS/MS .
- Permeability : Caco-2 cell monolayers predict intestinal absorption; calculate apparent permeability (Papp) coefficients .
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies free vs. bound fractions .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to assess target engagement?
- Methodological Answer :
- Dose Range : Test logarithmic concentrations (e.g., 1 nM–100 µM) to determine EC₅₀/IC₅₀ values .
- Controls : Include positive controls (known agonists/antagonists) and vehicle-only groups.
- Endpoint Selection : Measure cAMP levels (GPCR assays) or kinase inhibition (e.g., radiometric assays) .
Q. What computational tools aid in predicting the compound’s interaction with potential therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., 5-HT or dopamine receptors) .
- MD Simulations : GROMACS or AMBER assess binding stability over time (≥50 ns trajectories) .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with pyrimidinyl oxygen) .
Contradiction and Reproducibility
Q. How can discrepancies in cytotoxicity profiles across cell lines be addressed?
- Methodological Answer :
- Cell Line Validation : Use ATCC-authenticated lines (e.g., HepG2 vs. HEK293) and standardize culture conditions .
- Mechanistic Studies : Perform transcriptomics (RNA-seq) to identify off-target pathways.
- Comparative Analysis : Cross-reference with structural analogs (e.g., 5-iodo-benzofuran derivatives) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
